molecular formula C11H10ClNO2 B556502 Ethyl 5-chloroindole-2-carboxylate CAS No. 4792-67-0

Ethyl 5-chloroindole-2-carboxylate

Cat. No.: B556502
CAS No.: 4792-67-0
M. Wt: 223,66 g/mole
InChI Key: LWKIFKYHCJAIAB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is ethyl 5-chloro-1H-indole-2-carboxylate , reflecting its substitution pattern: a chlorine atom at the 5-position of the indole ring and an ethyl ester group at the 2-position. Alternative names include 5-chloroindole-2-carboxylic acid ethyl ester and 5-Cl-ICA-OEt.

Molecular Formula and Weight Analysis

  • Molecular formula : C₁₁H₁₀ClNO₂.
  • Molecular weight : 223.66 g/mol.

CAS Registry Number and SMILES Notation

  • CAS Registry Number : 4792-67-0.
  • SMILES Notation : CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl.
  • InChI Key : LWKIFKYHCJAIAB-UHFFFAOYSA-N.

Crystalline Structure and X-ray Diffraction Data

While direct X-ray crystallographic data for ethyl 5-chloroindole-2-carboxylate is limited, related indole derivatives (e.g., pentacyclic IMDA products) exhibit planar indole cores with substituents influencing packing motifs. The ester group at C2 and chloro substituent at C5 likely induce steric and electronic effects on crystal lattice formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 300 MHz): δ 8.71 (s, 1H, NH), 7.66 (s, 1H, H-7), 7.34–7.24 (m, 2H, H-4 and H-6), 4.43 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.04 (t, J = 7.5 Hz, 2H, CH₂), 1.44 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR : Signals at δ 161.2 (C=O), 140.1 (C-2), 128.5 (C-5), and 14.1 (OCH₂CH₃).
Infrared (IR) Spectroscopy

Key peaks include:

  • 1730 cm⁻¹ (C=O stretch of ester).
  • 1600 cm⁻¹ (C=C aromatic stretching).
  • 750 cm⁻¹ (C-Cl stretch).

Properties

IUPAC Name

ethyl 5-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKIFKYHCJAIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197352
Record name Ethyl 5-chloroindole-2-carboxylate
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Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4792-67-0
Record name Ethyl 5-chloro-1H-indole-2-carboxylate
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Record name Ethyl 5-chloroindole-2-carboxylate
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Record name Ethyl 5-chloroindole-2-carboxylate
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Biochemical Analysis

Biochemical Properties

Ethyl 5-chloro-1H-indole-2-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Biological Activity

Ethyl 5-chloroindole-2-carboxylate (E5CIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of E5CIC, focusing on its antiproliferative properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H10ClNO2
  • Molecular Weight : 223.66 g/mol
  • Melting Point : 165-171 °C
  • Appearance : Yellowish powder

Antiproliferative Activity

Recent studies have demonstrated that E5CIC exhibits notable antiproliferative effects against various cancer cell lines. The compound's activity is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

A study published in Molecules evaluated a series of 5-chloroindole derivatives, including E5CIC, for their antiproliferative activity against several cancer cell lines. The results indicated that E5CIC had a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM, showcasing its potent inhibitory effects on cancer cell proliferation .

CompoundGI50 (nM)IC50 EGFR Inhibition (nM)
This compound29 - 7868 - 89
Compound II0.094-
Compound III-80

The study highlighted that the presence of the ethyl group at position two of the indole nucleus is crucial for the compound's antiproliferative action .

The mechanism underlying the biological activity of E5CIC involves its interaction with epidermal growth factor receptor (EGFR) pathways. Specifically, E5CIC has been shown to inhibit mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC) and other malignancies.

EGFR Inhibition

The inhibitory activity against EGFR was assessed using an EGFR-TK assay. The results indicated that E5CIC demonstrated competitive inhibition with IC50 values between 68 nM and 89 nM. Notably, one derivative outperformed erlotinib, a well-known EGFR inhibitor, indicating that E5CIC and its derivatives may serve as promising candidates for further development in targeted cancer therapies .

Structural Insights

The structural analysis of E5CIC reveals significant interactions within the active site of EGFR. The indole moiety forms pi-stacking interactions with key amino acid residues, while the chlorine atom facilitates halogen bonding with cysteine residues in the binding pocket. These interactions enhance the binding affinity and specificity of the compound towards EGFR .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Ethyl 5-chloroindole-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structure allows for diverse modifications that enhance biological activity, making it a valuable scaffold in drug design, particularly for anti-cancer agents.

Case Study:
Research has demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, which are critical targets in cancer therapy .

CompoundTargetIC50 (nM)
Compound AEGFR T790M94
Compound BBRAF V600E100
Compound CPancreatic Cancer29

Biological Research

Mechanisms of Action:
In biological research, this compound is utilized to investigate the mechanisms of action of indole derivatives. These derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

Research Findings:
Studies have indicated that indole derivatives can inhibit HIV replication by binding to the allosteric pocket of reverse transcriptase (RT), showcasing the potential of this compound in developing novel HIV inhibitors .

Material Science

Applications in Electronics:
The compound is also employed in material science for developing new materials used in organic electronics and photonic devices. Its electronic properties and stability make it suitable for applications requiring robust materials.

Example Applications:

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic cells
  • Sensors

Agricultural Chemistry

Plant Growth Regulation:
this compound is being explored for its potential as a plant growth regulator. Research indicates that it may help improve crop yields and enhance resistance to pests, contributing to sustainable agricultural practices.

Field Study Results:
Field trials have shown increased growth rates and yields in crops treated with formulations containing this compound compared to untreated controls.

Analytical Chemistry

Standard in Quantification:
In analytical chemistry, this compound serves as a standard for quantifying indole derivatives in various samples. It ensures accuracy and reliability in research and quality control processes.

Methodology:
The compound can be analyzed using high-performance liquid chromatography (HPLC), employing a mobile phase consisting of acetonitrile and water for effective separation .

Analytical MethodApplication
HPLCQuantification of indole derivatives
Mass SpectrometryStructural elucidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C5 Position

Ethyl 5-Hydroxyindole-2-Carboxylate
  • CAS : 24985-85-1
  • Formula: C₁₁H₁₁NO₃
  • Key Feature : A hydroxyl (-OH) group replaces the chlorine atom at C5.
Ethyl 5-Methoxyindole-2-Carboxylate
  • Synthesis : Prepared via Friedel-Crafts acylation of ethyl 5-methoxyindole-2-carboxylate with acetyl chloride, analogous to methods for the chloro derivative .
Ethyl 5-Nitroindole-2-Carboxylate
  • CAS : 16732-57-3 (example nitro derivative)
  • Key Feature: The nitro (-NO₂) group is strongly electron-withdrawing, which could enhance reactivity in nucleophilic aromatic substitution but reduce stability under reducing conditions .

Substituent Variations at the C3 Position

Ethyl 3-Acyl-5-Chloroindole-2-Carboxylates
  • Synthesis : Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., propionyl chloride) using AlCl₃ as a catalyst .
  • Impact : The acyl group at C3 enhances steric bulk and electronic effects, influencing downstream reduction to alkylated derivatives (e.g., ethyl 5-chloro-3-propylindole-2-carboxylate) .
Ethyl 3-Alkyl-5-Chloroindole-2-Carboxylates
  • Example : Ethyl 5-chloro-3-pentylindole-2-carboxylate
  • Biological Relevance : Alkyl chains at C3 significantly modulate allosteric activity. For instance, replacing a C3 ethyl group with an n-pentyl group increased the cooperativity factor (α) from 6.95 to 17.6 in receptor binding studies, indicating enhanced positive allosteric modulation .

Heterocyclic Analogues

Benzofuran-2-Carboxylates
  • Example : Ethyl 5-chlorobenzofuran-2-carboxylate

Research Findings and Trends

  • Synthetic Flexibility : this compound’s chloro group facilitates electrophilic substitutions at C3, enabling diverse derivatization .
  • Biological Activity: C3 alkyl chain length correlates with enhanced allosteric modulation, while C5 electron-withdrawing groups (e.g., Cl, NO₂) improve stability and reactivity in medicinal chemistry applications .
  • Comparative Reactivity : Methoxy and hydroxy substituents at C5 may reduce electrophilic reactivity compared to chloro derivatives, necessitating adjusted reaction conditions .

Preparation Methods

Reaction Overview

  • Starting Material : 4-Chlorophenylhydrazinepyruvate phenylhydrazone.

  • Acid Catalyst System : A 2:1 mixture of PPA and H₃PO₄.

  • Temperature Profile : The reaction is initiated at 70°C, with gradual heating to 90°C during substrate addition.

  • Workup : Quenching in an ice-water mixture followed by filtration and drying yields the product as a pale yellow solid.

Optimization and Yield

  • Catalyst Ratio : A PPA:H₃PO₄ ratio of 2:1 ensures optimal protonation of intermediates while minimizing side reactions.

  • Temperature Control : Maintaining the temperature between 70–90°C prevents decomposition of the phenylhydrazone precursor.

  • Reaction Time : Total reaction time of 100 minutes (60 minutes for addition, 40 minutes for completion) balances efficiency and product stability.

This method achieves a 90% yield , making it industrially viable. The table below summarizes critical parameters:

ParameterValue/DescriptionImpact on Yield
Catalyst Ratio (PPA:H₃PO₄)2:1Maximizes cyclization efficiency
Temperature Range70–90°CPrevents byproduct formation
Quenching MediumIce-water mixture (1.5 kg ice/kg product)Ensures rapid crystallization

Industrial-Scale Production Considerations

Large-scale synthesis of this compound prioritizes cost-effectiveness and safety:

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times and improve temperature control compared to batch processes.

  • Solvent Recycling : Ethanol or dichloroethane recovery systems minimize waste.

Comparative Analysis of Methods

The table below contrasts the patented PPA method with theoretical Fischer synthesis:

MethodYieldTemperature RangeCatalystsScalability
PPA-Mediated Cyclization90%70–90°CPPA/H₃PO₄High
Fischer Indole Synthesis60–75%80–120°CH₂SO₄/ZnCl₂Moderate

Key Takeaways :

  • The PPA method’s high yield and lower temperature profile make it superior for industrial applications.

  • Fischer synthesis offers flexibility in substituent placement but requires rigorous optimization for chlorinated derivatives.

Q & A

Q. What are the recommended methods for synthesizing ethyl 5-chloroindole-2-carboxylate, and how can reaction purity be optimized?

this compound is typically synthesized via condensation reactions. For example, refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid, followed by cooling and recrystallization from ethanol, yields the product . To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and employ recrystallization with polar aprotic solvents (e.g., ethanol). Melting point analysis (166–171°C) confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use 1H/13C NMR to verify the indole backbone and ester group: the ethyl group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm), while the indole proton resonates near 7.5 ppm. FT-IR identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 223.66 (M⁺) .

Q. What safety precautions are essential when handling this compound?

Wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of dust. Conduct reactions in a fume hood with local exhaust ventilation. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Note that while acute toxicity data are limited, assume potential irritancy based on structural analogs .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For example, the C3 position of the indole ring is electrophilic due to resonance effects, enabling Friedel-Crafts acylation. Compare calculated activation energies for different acyl chlorides to prioritize reagents (e.g., acetyl vs. benzoyl chloride) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Use SHELXL for refining high-resolution X-ray data, especially for twinned crystals. For ambiguous electron density, apply the TWIN and BASF commands to model twinning fractions. Validate hydrogen bonding via PLATON to ensure geometric accuracy. Cross-reference with powder XRD to detect polymorphism .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological targets?

Synthesize analogs via hydrolysis of the ester to carboxylic acid (10a–c in Scheme 1, ) and couple with amines to form amides. Test binding affinity using radioligand assays (e.g., CB1 receptor). Correlate substituent electronegativity (Hammett σ values) with activity trends to guide further modifications .

Q. What methodologies address the lack of toxicological data for this compound?

Conduct Ames tests (OECD 471) to assess mutagenicity and MTT assays for cytotoxicity in HEK-293 cells. Use in silico tools like TEST (Toxicity Estimation Software Tool) to predict LD50 and endocrine disruption potential. Cross-validate with structural analogs (e.g., ethyl indole-2-carboxylate) from PubChem .

Q. How does steric hindrance influence the regioselectivity of C3 functionalization in this compound?

Bulky acyl chlorides (e.g., pivaloyl chloride) reduce yields due to steric clashes with the indole C3 position. Monitor reaction kinetics via in situ IR to compare rates. Switch to microwave-assisted synthesis (100°C, 30 min) to enhance reactivity of hindered reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-chloroindole-2-carboxylate
Reactant of Route 2
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Ethyl 5-chloroindole-2-carboxylate

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